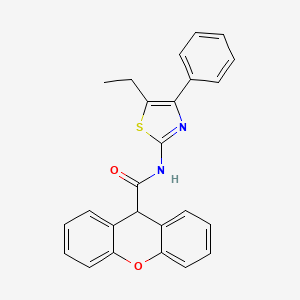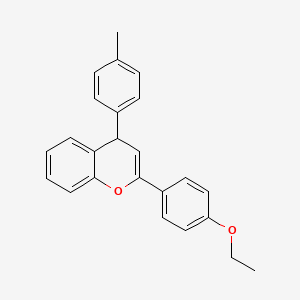
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring and a xanthene moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the xanthene moiety is a tricyclic aromatic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the xanthene moiety. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by a coupling reaction with a xanthene derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and sensors
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylsulfanylpropanamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of both the thiazole ring and the xanthene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse chemical modifications further enhance its utility in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C25H20N2O2S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-2-21-23(16-10-4-3-5-11-16)26-25(30-21)27-24(28)22-17-12-6-8-14-19(17)29-20-15-9-7-13-18(20)22/h3-15,22H,2H2,1H3,(H,26,27,28) |
Clave InChI |
ZYQOMPRLNJMOCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11606135.png)
![5-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-hydroxybenzoic acid](/img/structure/B11606139.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11606140.png)
![5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606148.png)
![2,6-Dimethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11606149.png)

![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B11606179.png)
![(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11606188.png)
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11606189.png)
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11606193.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606194.png)
![3-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol](/img/structure/B11606197.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11606202.png)
